n-[(1r,2s)-1-[1-(4-Fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide
Overview
Description
The compound “n-[(1r,2s)-1-[1-(4-Fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide” is also known as AZD29061. It has a molecular formula of C26H25FN4O3 and a molecular weight of 460.5 g/mol1. It is a selective glucocorticoid receptor (GR) agonist1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. Synthesis of complex organic compounds often involves multiple steps and requires specialized knowledge in organic chemistry.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the search results. Typically, such analysis would involve the use of spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not available in the search results. Chemical reactions analysis typically involves studying how the compound reacts with other substances under various conditions.Scientific Research Applications
PET Tracers and Receptor Imaging
N-[(1R,2S)-1-[1-(4-Fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide and its analogs have been explored as potential PET (Positron Emission Tomography) tracers. For instance, Garcia et al. (2014) developed analogs for PET imaging of serotonin 5-HT(1A) receptors. These derivatives were found to have high brain uptake, slow brain clearance, and stability, suggesting their promise for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (Garcia et al., 2014).
Synthesis and Characterization Studies
The synthesis and characterization of compounds related to N-[(1R,2S)-1-[1-(4-Fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide have been a significant area of research. McLaughlin et al. (2016) reported on the synthesis of a related compound, providing insights into the molecular structure and analytical characterization, which is crucial for understanding the properties and potential applications of these compounds (McLaughlin et al., 2016).
Orexin Receptor Imaging
Research into the orexin receptors in the brain, which are implicated in various physiological and neuropsychiatric conditions, has also involved compounds similar to N-[(1R,2S)-1-[1-(4-Fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide. Oi et al. (2013) described the synthesis and evaluation of orexin receptor ligands for PET imaging, contributing valuable data for the development of imaging agents in this field (Oi et al., 2013).
Antimicrobial and Anticancer Activities
Compounds with structural similarities to N-[(1R,2S)-1-[1-(4-Fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide have been evaluated for antimicrobial and anticancer activities. For example, Nagamani et al. (2018) synthesized novel derivatives and assessed their antimicrobial activity, while Tumosienė et al. (2020) explored anticancer activities of related compounds (Nagamani et al., 2018); (Tumosienė et al., 2020).
Synthesis of Stereogenic Centers
The synthesis of stereogenic centers in compounds like N-[(1R,2S)-1-[1-(4-Fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide has been a critical focus. Cann et al. (2012) reported on the stereoselective synthesis of a related CGRP receptor inhibitor, highlighting the process routes and challenges in assembling these complex molecules (Cann et al., 2012).
Safety And Hazards
The safety and hazards associated with this compound are not available in the search results. Typically, this information would be found in a material safety data sheet (MSDS) for the compound.
Future Directions
The future directions for research and development of this compound are not available in the search results. This could involve further studies on its pharmacological effects, potential therapeutic uses, and safety profile.
Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult with a subject matter expert.
properties
IUPAC Name |
N-[(1R,2S)-1-[1-(4-fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O3/c1-16(30-26(32)17-3-4-17)25(18-5-12-24(33-2)28-14-18)34-22-10-11-23-19(13-22)15-29-31(23)21-8-6-20(27)7-9-21/h5-17,25H,3-4H2,1-2H3,(H,30,32)/t16-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRQCGICZKAGCQ-LMKMVOKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CN=C(C=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CN=C(C=C1)OC)OC2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)NC(=O)C5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-[(1r,2s)-1-[1-(4-Fluorophenyl)indazol-5-yl]oxy-1-(6-methoxypyridin-3-yl)propan-2-yl]cyclopropanecarboxamide | |
CAS RN |
1034148-15-6 | |
Record name | AZD-2906 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SN8JN2RU5L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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